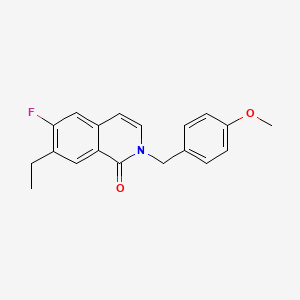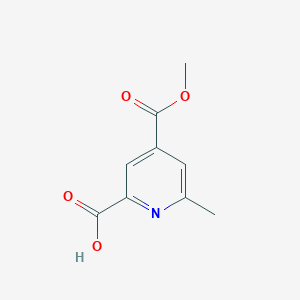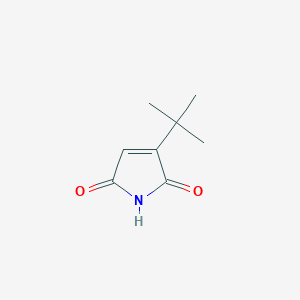
3-(tert-Butyl)-1H-pyrrole-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-1H-pyrrole-2,5-dione, also known as 3-tert-Butylmaleimide, is a derivative of maleimide. Maleimides are a class of compounds characterized by the presence of a pyrrole-2,5-dione ring. These compounds are known for their versatility in various chemical reactions and applications, particularly in the field of polymer chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(tert-Butyl)-1H-pyrrole-2,5-dione typically involves the reaction of maleic anhydride with tert-butylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions generally include:
Solvent: Commonly used solvents include toluene or dichloromethane.
Temperature: The reaction is typically carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, catalysts such as acids or bases may be used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.
Chemical Reactions Analysis
Types of Reactions
3-(tert-Butyl)-1H-pyrrole-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the compound under mild conditions.
Major Products
The major products formed from these reactions include N-substituted maleimides, N-oxides, and amine derivatives, depending on the type of reaction and reagents used.
Scientific Research Applications
3-(tert-Butyl)-1H-pyrrole-2,5-dione has a wide range of applications in scientific research, including:
Polymer Chemistry: It is used as a monomer in the synthesis of high-performance polymers and copolymers.
Bioconjugation: The compound is used in the modification of biomolecules, such as proteins and peptides, for various biochemical studies.
Medicinal Chemistry:
Material Science: The compound is used in the synthesis of advanced materials, including nanomaterials and composites.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-1H-pyrrole-2,5-dione involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl groups readily react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various applications, such as bioconjugation and polymerization.
Comparison with Similar Compounds
Similar Compounds
Maleimide: The parent compound of 3-(tert-Butyl)-1H-pyrrole-2,5-dione, known for its reactivity and versatility.
N-Phenylmaleimide: A derivative with a phenyl group, used in similar applications but with different reactivity profiles.
N-Methylmaleimide: Another derivative with a methyl group, offering different properties and applications.
Uniqueness
This compound is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and solubility. This makes it particularly useful in applications where controlled reactivity and stability are desired.
Properties
CAS No. |
55991-56-5 |
|---|---|
Molecular Formula |
C8H11NO2 |
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-tert-butylpyrrole-2,5-dione |
InChI |
InChI=1S/C8H11NO2/c1-8(2,3)5-4-6(10)9-7(5)11/h4H,1-3H3,(H,9,10,11) |
InChI Key |
GJFDBYRHAZJJBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)NC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


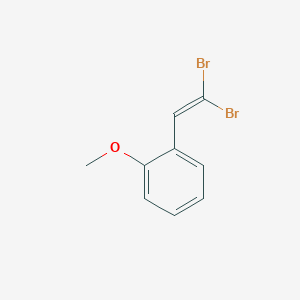
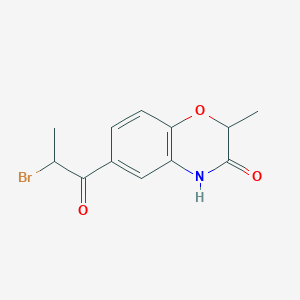
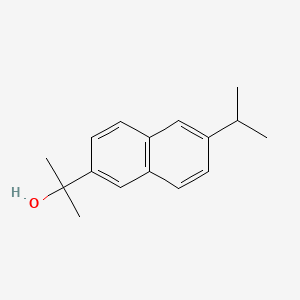
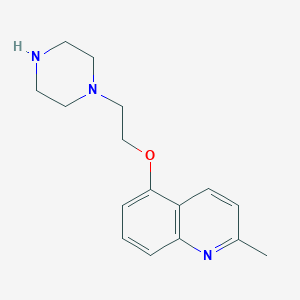
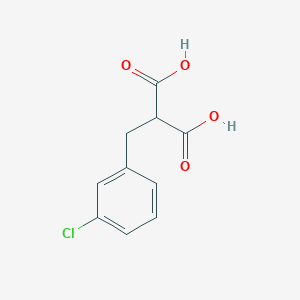
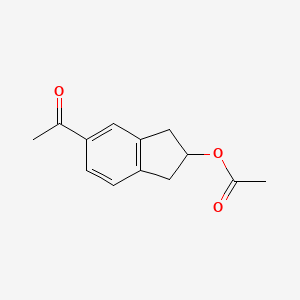
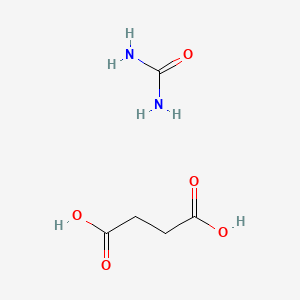
![2-(Isocyanatomethyl)bicyclo[2.2.1]heptane](/img/structure/B8678985.png)
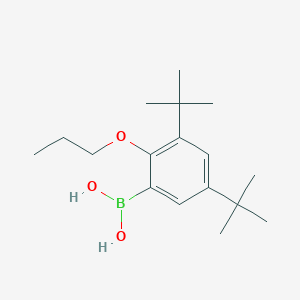
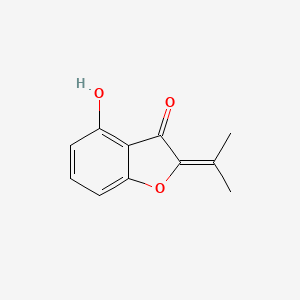
![5-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]thiophene-2-sulfonamide](/img/structure/B8679014.png)
![6-Amino-2-methylbenzo[d]oxazol-4-ol](/img/structure/B8679016.png)
